

Application Notes and Protocols for GDC-4379 In Vivo Experiments

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Compound of Interest		
Compound Name:	GDC-4379	
Cat. No.:	B12738751	Get Quote

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of **GDC-4379**, a selective Janus kinase 1 (JAK1) inhibitor. The primary focus of these protocols is on a preclinical rodent model of allergic asthma, a key therapeutic area for this class of compounds. The information is intended for researchers, scientists, and drug development professionals.

Introduction

GDC-4379 is a selective inhibitor of Janus kinase 1 (JAK1), which is a critical enzyme in the signaling pathways of multiple cytokines implicated in the pathophysiology of asthma, including interleukin-4 (IL-4), IL-5, and IL-13.[1][2] By inhibiting JAK1, **GDC-4379** can modulate the inflammatory response in the lungs.[1][3] Preclinical evaluation in relevant animal models is a crucial step in the development of inhaled therapeutics like **GDC-4379**. The following protocols are based on established methodologies for evaluating inhaled JAK inhibitors in rodent models of allergic asthma.[3][4][5]

Data Presentation Quantitative Data Summary

While specific in vivo preclinical data for **GDC-4379** is not publicly available, the following table summarizes the key findings from a Phase 1 clinical study in patients with mild asthma, which demonstrate the biological activity of the compound.



Table 1: Effect of **GDC-4379** on Fractional Exhaled Nitric Oxide (FeNO) in Patients with Mild Asthma[6][7]

Dosage Cohort	Mean Percent Change from Baseline in FeNO (95% CI)
10 mg QD	-6% (-43, 32)
30 mg QD	-26% (-53, 2)
40 mg BID	-55% (-78, -32)
80 mg QD	-52% (-72, -32)

QD: once daily; BID: twice daily; CI: confidence interval.

Dose-dependent reductions in blood eosinophils and serum CCL17 were also observed.[6][7]

Experimental Protocols Ovalbumin (OVA)-Induced Allergic Asthma Model in Brown Norway Rats

This protocol describes the induction of an allergic asthma phenotype in Brown Norway rats, which can be utilized to evaluate the efficacy of **GDC-4379**.

Materials:

- GDC-4379 (formulated for intratracheal administration)
- Ovalbumin (OVA), Grade V
- Aluminum hydroxide (Al(OH)₃) adjuvant
- Sterile, pyrogen-free saline
- Anesthetics (e.g., isoflurane, ketamine/xylazine)
- Intratracheal administration device (e.g., microsprayer)



Protocol:

Sensitization:

- On days 0 and 7, sensitize male Brown Norway rats (6-8 weeks old) via intraperitoneal (i.p.) injection of 1 mg OVA complexed with 100 mg aluminum hydroxide in 1 mL of sterile saline.
- A control group should receive i.p. injections of saline with aluminum hydroxide.

Drug Administration:

- Beginning on day 14, administer GDC-4379 or vehicle control via intratracheal (IT) instillation once daily for 7 days.
- The exact dosage will need to be determined in dose-ranging studies, but based on similar compounds, a starting range could be 100-1000 μg/kg.[4]

OVA Challenge:

- On days 19, 20, and 21, challenge the rats with an aerosolized solution of 1% OVA in saline for 20 minutes. The drug should be administered 1-2 hours prior to the challenge.
- The control group is challenged with saline aerosol.
- Endpoint Analysis (24-48 hours after the final challenge):
 - Airway Hyperresponsiveness (AHR) Measurement: Assess AHR in response to increasing concentrations of methacholine using whole-body plethysmography.
 - Bronchoalveolar Lavage (BAL):
 - Anesthetize the animals and perform a tracheotomy.
 - Instill and aspirate sterile saline (e.g., 3 x 5 mL) into the lungs.
 - Determine the total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations



stained with a differential stain.

- Lung Histology:
 - Perfuse the lungs and fix in 10% neutral buffered formalin.
 - Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
- Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BALF supernatant using ELISA or a multiplex immunoassay.
- Pharmacodynamic (PD) Marker Analysis:
 - Homogenize lung tissue to extract proteins.
 - Assess the phosphorylation status of STAT proteins (e.g., pSTAT5, pSTAT6) via
 Western blot or Meso Scale Discovery (MSD) assays to confirm target engagement.[4]
 [5]

Pharmacokinetic (PK) Study in Rats

This protocol outlines a study to determine the pharmacokinetic profile of **GDC-4379** following intratracheal administration.

Materials:

- GDC-4379
- Male Brown Norway rats
- Intratracheal administration device
- Blood collection supplies (e.g., tubes with anticoagulant)
- Tissue homogenization equipment

Protocol:



Dosing:

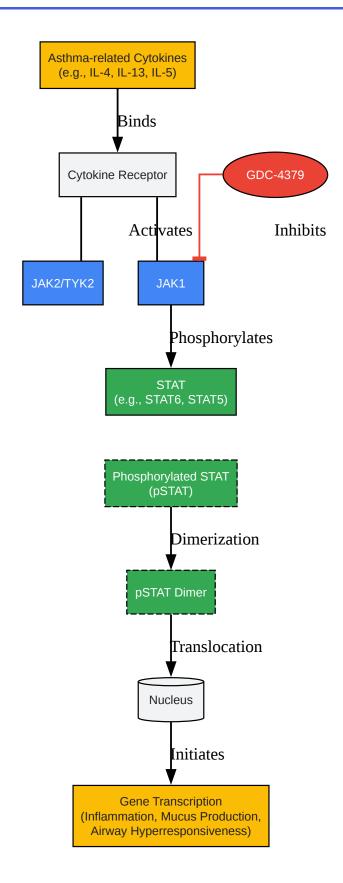
 Administer a single dose of GDC-4379 via intratracheal instillation to a cohort of rats. A separate cohort should receive an intravenous (IV) dose to determine bioavailability.

• Sample Collection:

- Collect blood samples at various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
- At each terminal time point, collect lung tissue.
- Sample Processing:
 - Process blood to plasma by centrifugation.
 - Homogenize lung tissue.
- Bioanalysis:
 - Quantify the concentration of GDC-4379 in plasma and lung homogenates using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both plasma and lung compartments.

Mandatory Visualizations Signaling Pathway



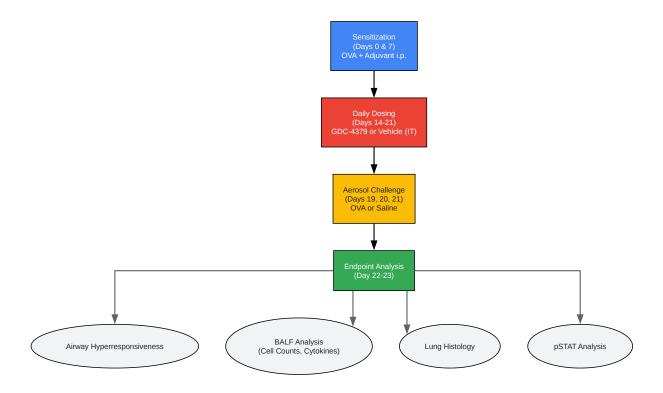


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Caption: JAK-STAT signaling pathway in asthma and the inhibitory action of GDC-4379.



Experimental Workflow



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